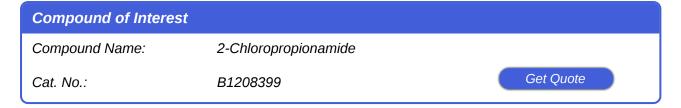


# Spectroscopic Profile of 2-Chloropropionamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropropionamide** (C<sub>3</sub>H<sub>6</sub>ClNO), a compound of interest in synthetic chemistry and drug discovery, particularly as a potential covalent modifier in irreversible small-molecule probes.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The empirical formula for **2-Chloropropionamide** is C<sub>3</sub>H<sub>6</sub>ClNO, and its molecular weight is 107.54 g/mol .[2] The spectroscopic data presented below provides key insights into its molecular structure.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Chloropropionamide** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Chloropropionamide**[3]



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.88	Singlet (broad)	1H	-NH2
~6.63	Singlet (broad)	1H	-NH <sub>2</sub>
4.405	Quartet	1H	-CH(CI)-
1.741	Doublet	3H	-СН3

Solvent: CDCl<sub>3</sub>[3]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Chloropropionamide** 

Chemical Shift (δ, ppm)	Assignment
~172	C=O (Amide)
~50	-CH(Cl)-
~22	-CH₃

Solvent: CDCl<sub>3</sub>[2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Chloropropionamide** are presented below.

Table 3: IR Spectroscopic Data for 2-Chloropropionamide



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
2980-2900	Medium	C-H Stretch (Alkyl)
~1670	Strong	C=O Stretch (Amide I)
~1620	Medium	N-H Bend (Amide II)
~750	Strong	C-Cl Stretch

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for **2-Chloropropionamide**[4]

m/z	Relative Intensity	Assignment
107/109	[M]+, [M+2]+	Molecular ion (presence of Cl isotope)
72	High	[M - CI]+
44	High	[C(=O)NH <sub>2</sub> ]+

## **Experimental Protocols**

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

#### **NMR Spectroscopy**

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Chloropropionamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).



• Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[5]
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.[5]
- Spectral Width: 0-200 ppm
- Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
   [6]

#### Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy.[7][8]
- Instrument: FTIR Spectrometer equipped with a diamond ATR crystal.



- Sample Preparation: A small amount of solid 2-Chloropropionamide is placed directly onto the ATR crystal.[9] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.[8][9]
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample spectrum is then collected.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### **Mass Spectrometry**

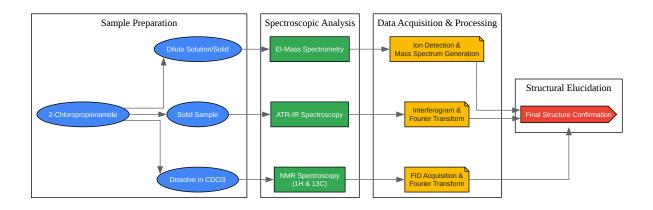
- Technique: Electron Ionization (EI) Mass Spectrometry.[4][10][11]
- Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Sample Introduction: The sample is introduced into the ion source, typically after volatilization in the GC inlet.[10][12]
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[11][13]
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

## **Visualizations**

# **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Chloropropionamide**.





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Caption: Workflow for the spectroscopic characterization of **2-Chloropropionamide**.

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